

Technical Guide: 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine

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Compound of Interest

Compound Name: 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B062580

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CAS Number: 175137-22-1[1][2]

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **4-Hydrazino-7-methylthieno[3,2-d]pyrimidine**, a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine class. While specific detailed experimental data for this particular molecule is limited in publicly accessible literature, this document outlines its fundamental properties and contextualizes its potential applications based on the well-documented activities of the broader thieno[3,2-d]pyrimidine scaffold.

Compound Identification

Property	Value
IUPAC Name	4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
CAS Number	175137-22-1
Molecular Formula	C ₇ H ₈ N ₄ S
Structure	(Chemical structure image of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine)

General Synthesis Protocol

A general and plausible synthetic route to 4-hydrazino-thieno[3,2-d]pyrimidine derivatives involves the reaction of a corresponding 4-chloro-thieno[3,2-d]pyrimidine with hydrazine hydrate. This nucleophilic substitution reaction is a common method for introducing a hydrazinyl group onto a pyrimidine ring.

Experimental Protocol: Synthesis of 4-hydrazino-thieno[3,2-d]pyrimidine derivatives

- Step 1: Chlorination of the thieno[3,2-d]pyrimidin-4-one precursor. The corresponding 7-methylthieno[3,2-d]pyrimidin-4-one is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl_3) to yield 4-chloro-7-methylthieno[3,2-d]pyrimidine.
- Step 2: Hydrazinolysis. The resulting 4-chloro derivative is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added, and the mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final **4-Hydrazino-7-methylthieno[3,2-d]pyrimidine**.

Biological Activity of the Thieno[3,2-d]pyrimidine Scaffold

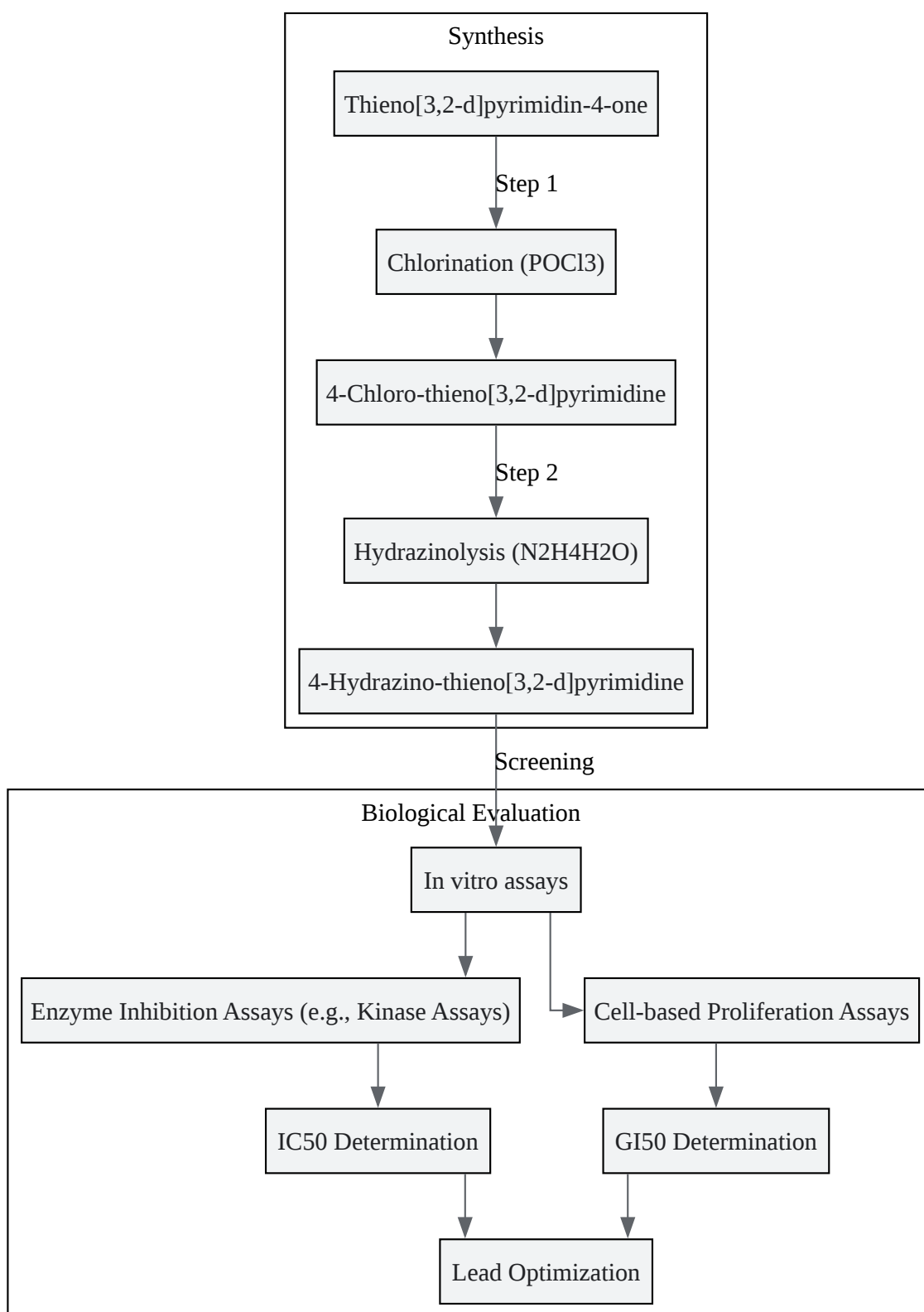
The thieno[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives have shown potent activity as inhibitors of various enzymes, particularly kinases, and as modulators of other cellular processes.

Table 1: Reported Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

Compound Class	Target	Reported IC ₅₀ Values	Potential Therapeutic Area
Thieno[3,2-d]pyrimidine-6-carboxamides	SIRT1, SIRT2, SIRT3	3.6 nM, 2.7 nM, 4.0 nM respectively	Oncology, Metabolic Diseases[3]
Tricyclic thieno[3,2-d]pyrimidines	Cyclin-Dependent Kinases (CDKs)	-	Oncology[4]
Thieno[3,2-d]pyrimidine derivatives	Cyclin-Dependent Kinase 7 (CDK7)	-	Triple-Negative Breast Cancer[5]
Heterocyclic fused pyrimidines	Tubulin Polymerization	~1 nM	Oncology[6]
Thieno[3,2-d]pyrimidin-4-ones	17 β -hydroxysteroid dehydrogenase type 2 (17 β -HSD2)	-	Osteoporosis
2-alkylthio-4-aminothieno[2,3-d]pyrimidines	P-glycoprotein (P-gp) modulation	-	Multidrug Resistance in Cancer[7]

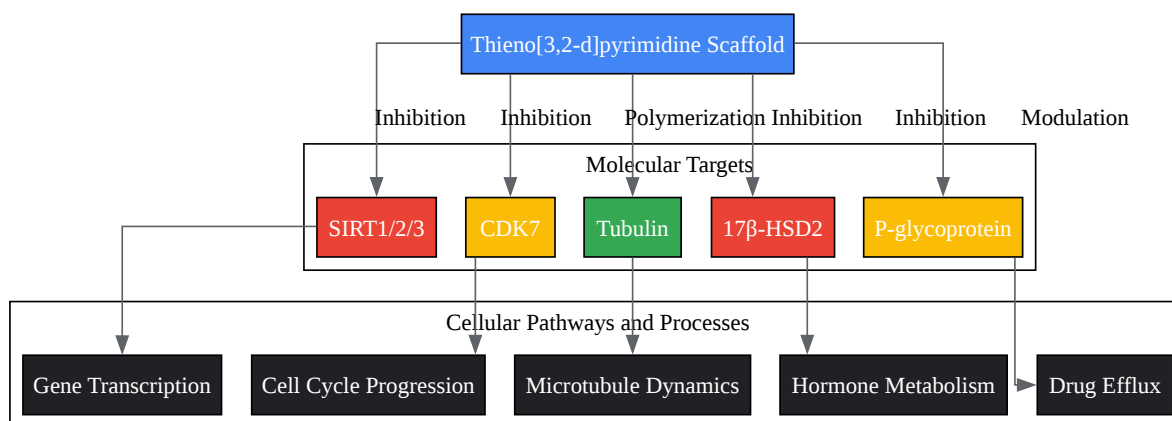
Experimental Workflows and Signaling Pathways

The following diagrams illustrate a generalized workflow for the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives and the signaling pathways they are known to modulate.



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Generalized workflow for synthesis and evaluation.



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Signaling pathways modulated by thieno[3,2-d]pyrimidines.

Conclusion

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine is a chemical entity of interest within the broader, pharmacologically significant class of thieno[3,2-d]pyrimidines. While specific data on this compound is not widely available, the established potent and diverse biological activities of its structural analogs suggest its potential as a valuable building block in the design of novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of **4-Hydrazino-7-methylthieno[3,2-d]pyrimidine** and its potential applications in drug discovery.

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